molecular formula C24H19F2NO5S B2770615 1-[(3-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one CAS No. 866811-14-5

1-[(3-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one

Cat. No. B2770615
CAS RN: 866811-14-5
M. Wt: 471.47
InChI Key: WBEJDJIPVJEDQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one is a useful research compound. Its molecular formula is C24H19F2NO5S and its molecular weight is 471.47. The purity is usually 95%.
BenchChem offers high-quality 1-[(3-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(3-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Cancer Properties

The compound’s structural features make it a promising candidate for cancer research. Researchers have explored its potential as an anti-cancer agent, particularly against breast cancer cell lines. The binding affinity of this compound to the human estrogen alpha receptor (ERα) has been studied, showing similarities to 4-OHT, a native ligand .

Medicinal Chemistry

Fluorinated compounds are widely used in medicinal chemistry due to their enhanced stability and binding affinity. Researchers have investigated this compound’s potential as a drug agent, leveraging the C-F bond’s stability. Its unique structure may contribute to novel drug development .

Organic Synthesis

The synthesis of 1-[(3-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one involves a two-step reaction. Initially, pyrazoline is synthesized via a one-pot three-component reaction under microwave irradiation. Subsequently, oxidative aromatization of pyrazoline yields the desired pyrazole product. Understanding these synthetic pathways contributes to organic synthesis knowledge .

Antimicrobial Activity

Pyrazoles and their derivatives play a crucial role in antimicrobial research. While this specific compound’s antimicrobial properties have not been explicitly reported, pyrazoles in general exhibit antimicrobial activity against various pathogens .

Anti-Inflammatory and Antioxidant Functions

Pyrazoles are known for their anti-inflammatory and antioxidant effects. Although direct evidence for this compound is limited, its structural resemblance to other pyrazoles suggests potential in these areas .

Cytotoxicity and Analgesic Functions

Pyrazoles have been explored for their cytotoxicity and analgesic properties. While specific data on this compound are scarce, its pyrazole core aligns with these functional aspects .

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO5S/c1-31-21-11-19-20(12-22(21)32-2)27(13-15-4-3-5-17(26)10-15)14-23(24(19)28)33(29,30)18-8-6-16(25)7-9-18/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEJDJIPVJEDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC(=CC=C3)F)S(=O)(=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.